Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride
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Overview
Description
Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride is a heterocyclic compound with the molecular formula C7H14ClNO. It is known for its unique structure, which includes a fused furan and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a furan derivative and a pyridine derivative, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Octahydrofuro[3,4-C]Pyridine: Lacks the cis-configuration and hydrochloride group.
Furo[3,4-C]Pyridine: A simpler structure without the octahydro modification.
Pyridine Derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride is unique due to its specific cis-configuration and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
InChI Key |
YIFFNLBQRNYTMJ-HHQFNNIRSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1COC2.Cl |
Canonical SMILES |
C1CNCC2C1COC2.Cl |
Origin of Product |
United States |
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